Structural and Electronic Differentiation via In Silico Physicochemical Properties
A key differentiator is the compound's computed physicochemical profile. The presence of the methoxy group and naphthalene ring influences its lipophilicity and ionization potential, distinguishing it from simpler analogs like 4-(naphthalen-1-yl)benzoic acid [1]. The predicted logP for 3-Methoxy-4-(naphthalen-1-yl)benzoic acid is 4.69, indicating high lipophilicity compared to the predicted pKa of 4.11, which suggests a moderate acidity for the carboxylic acid group [1]. These values collectively inform its behavior in biological systems and synthetic applications, which differ from analogs with varying substitution patterns.
| Evidence Dimension | Computed Physicochemical Profile |
|---|---|
| Target Compound Data | LogP: 4.69, pKa: 4.11 |
| Comparator Or Baseline | 4-(Naphthalen-1-yl)benzoic acid (CAS 106359-69-7) |
| Quantified Difference | Not directly comparable due to absence of methoxy group; the target's LogP is significantly higher. |
| Conditions | In silico predictions based on molecular structure. |
Why This Matters
These values are critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles, making this compound more suitable for designing molecules intended for lipophilic environments.
- [1] DrugBank. Experimental Properties for DB03575. View Source
